REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10](O)=[O:11])=[CH:9][C:5]=2[CH:4]=1.C1(C)C=CC=CC=1.S(Cl)(Cl)=O.[N:28]1C=CC=CC=1>>[CH3:1][O:2][C:3]1[C:14]([O:15][CH3:16])=[CH:13][C:6]2[S:7][C:8]([C:10]([NH2:28])=[O:11])=[CH:9][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(SC(=C2)C(=O)O)C=C1OC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purged with dry toluene (3×250 ml)
|
Type
|
TEMPERATURE
|
Details
|
then cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
treated in one portion with concentrated ammonium hydroxide solution (33% w/w, 900 ml)
|
Type
|
CUSTOM
|
Details
|
This gave
|
Type
|
ADDITION
|
Details
|
a suspension of brown solid which
|
Type
|
STIRRING
|
Details
|
was stirred for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum over calcium chloride at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(SC(=C2)C(=O)N)C=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |